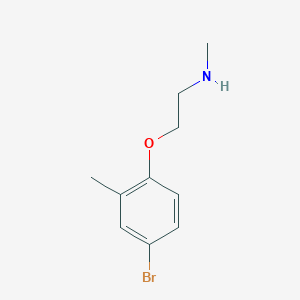
4-Ethynyl-1-methoxy-2-methylbenzene
Übersicht
Beschreibung
4-Ethynyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a methoxy and methyl-substituted benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methoxy-2-methylbenzyl chloride with acetylene in the presence of a strong base such as sodium amide (NaNH2) under anhydrous conditions . This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Ethynyl-1-methoxy-2-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1-methoxy-2-methylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Cycloaddition Reactions: The ethynyl group allows for cycloaddition reactions, such as the Diels-Alder reaction, to form cycloadducts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alkanes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used under controlled temperatures.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Cycloaddition: Diazodimedone in the presence of a catalyst.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Cycloaddition: Cycloadducts with various dienes.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl group acts as a nucleophile in cycloaddition reactions, while the aromatic ring undergoes electrophilic substitution. The methoxy and methyl groups influence the reactivity and orientation of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynyltoluene: Similar structure but lacks the methoxy group.
1-Ethynyl-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group.
Phenylacetylene: Lacks both the methoxy and methyl groups.
Uniqueness
4-Ethynyl-1-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and applications. The combination of these substituents with the ethynyl group provides distinct chemical properties and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
4-ethynyl-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)8(2)7-9/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWWFRYYPHKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660722 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-06-4 | |
| Record name | 4-Ethynyl-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
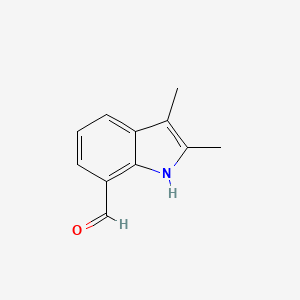
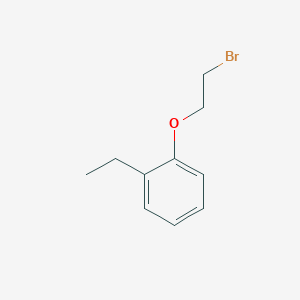
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
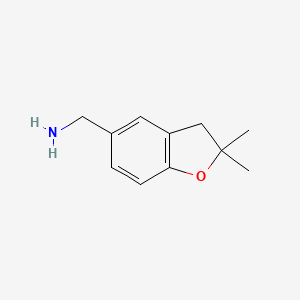
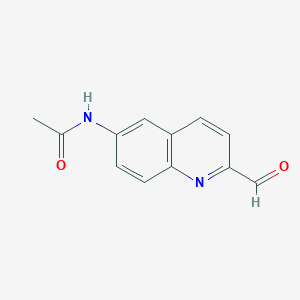
![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
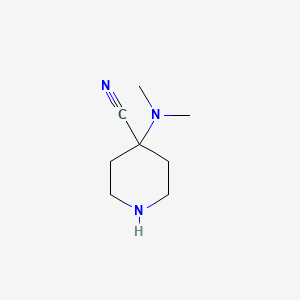

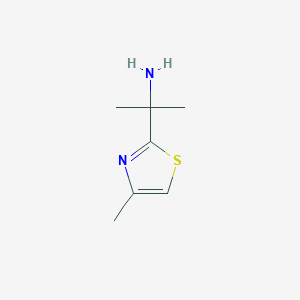

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
